molecular formula C24H26N4O2 B12478437 2-methylbutyl 2-amino-1-(4-methylbenzyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate

2-methylbutyl 2-amino-1-(4-methylbenzyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate

Cat. No.: B12478437
M. Wt: 402.5 g/mol
InChI Key: OBCMHJMLDKZIFH-UHFFFAOYSA-N
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Description

2-METHYLBUTYL 2-AMINO-1-[(4-METHYLPHENYL)METHYL]PYRROLO[2,3-B]QUINOXALINE-3-CARBOXYLATE is a complex organic compound with a molecular formula of C22H22N4O2. This compound is part of the pyrroloquinoxaline family, known for their diverse biological activities and potential therapeutic applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-METHYLBUTYL 2-AMINO-1-[(4-METHYLPHENYL)METHYL]PYRROLO[2,3-B]QUINOXALINE-3-CARBOXYLATE typically involves multi-step organic reactions. One common method includes the condensation of appropriate amines with pyrroloquinoxaline derivatives under controlled conditions. The reaction often requires catalysts and specific temperature and pressure settings to ensure high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure consistent quality and scalability, which are crucial for commercial applications .

Chemical Reactions Analysis

Types of Reactions

2-METHYLBUTYL 2-AMINO-1-[(4-METHYLPHENYL)METHYL]PYRROLO[2,3-B]QUINOXALINE-3-CARBOXYLATE undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, hydrogen peroxide.

    Reducing agents: Lithium aluminum hydride, sodium borohydride.

    Nucleophiles: Halogens, amines.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoxaline derivatives, while reduction could produce various amine compounds .

Scientific Research Applications

2-METHYLBUTYL 2-AMINO-1-[(4-METHYLPHENYL)METHYL]PYRROLO[2,3-B]QUINOXALINE-3-CARBOXYLATE has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, particularly in the treatment of various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-METHYLBUTYL 2-AMINO-1-[(4-METHYLPHENYL)METHYL]PYRROLO[2,3-B]QUINOXALINE-3-CARBOXYLATE involves its interaction with specific molecular targets and pathways. This compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 2-METHYLBUTYL 2-AMINO-1-[(4-METHYLPHENYL)METHYL]PYRROLO[2,3-B]QUINOXALINE-3-CARBOXYLATE apart is its unique structural features, which confer specific biological activities and chemical reactivity. Its combination of functional groups allows for diverse interactions with biological targets, making it a valuable compound for research and development .

Properties

Molecular Formula

C24H26N4O2

Molecular Weight

402.5 g/mol

IUPAC Name

2-methylbutyl 2-amino-1-[(4-methylphenyl)methyl]pyrrolo[3,2-b]quinoxaline-3-carboxylate

InChI

InChI=1S/C24H26N4O2/c1-4-15(2)14-30-24(29)20-21-23(27-19-8-6-5-7-18(19)26-21)28(22(20)25)13-17-11-9-16(3)10-12-17/h5-12,15H,4,13-14,25H2,1-3H3

InChI Key

OBCMHJMLDKZIFH-UHFFFAOYSA-N

Canonical SMILES

CCC(C)COC(=O)C1=C(N(C2=NC3=CC=CC=C3N=C12)CC4=CC=C(C=C4)C)N

Origin of Product

United States

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